1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Catalog No.
S3357261
CAS No.
9011-17-0
M.F
C5H2F8
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-en...

CAS Number

9011-17-0

Product Name

1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

IUPAC Name

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Molecular Formula

C5H2F8

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C3F6.C2H2F2/c4-1(2(5)6)3(7,8)9;1-2(3)4/h;1H2

InChI Key

OQMIRQSWHKCKNJ-UHFFFAOYSA-N

SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F

Canonical SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F

1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless gas that is flammable and toxic upon inhalation or contact. It is a difluorinated derivative of ethylene with the chemical formula C2H2F2C_2H_2F_2. This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether. It is known for its high reactivity, particularly under heat, where it can undergo violent chemical changes. The compound has a significant vapor density, making it heavier than air, which allows vapors to spread along the ground and potentially travel to ignition sources .

  • High chemical and thermal stability: This allows the material to withstand the harsh chemical environment and temperature fluctuations within a battery [].
  • Excellent mechanical strength: This ensures the structural integrity of the battery separator during operation [].
  • Good processability: PVDF-HFP can be readily processed into thin films suitable for battery separator applications [].

However, a major drawback of pristine PVDF-HFP for battery applications is its low ionic conductivity. To address this limitation, researchers have explored various strategies to modify the polymer, including:

  • Chemical modification: Techniques like dehydrofluorination, sulfonation, and grafting can introduce functional groups that enhance ionic conductivity [].
  • Composite formation: Blending PVDF-HFP with other polymers or incorporating inorganic fillers can create composite membranes with improved conductivity and performance [].

These modifications have shown promising results in improving the performance of PVDF-HFP-based battery separators.

PVDF-HFP for Membrane Separation

The unique combination of properties exhibited by PVDF-HFP makes it a valuable material for membrane separation applications:

  • Hydrophobicity: This property allows PVDF-HFP membranes to effectively separate oil from water, making them suitable for oil-water separation in various industrial processes [].
  • Chemical resistance: PVDF-HFP membranes are resistant to a wide range of chemicals, enabling their use in harsh environments [].
  • Tunable pore structure: The porosity and pore size of PVDF-HFP membranes can be controlled through different fabrication techniques, allowing for targeted separation of specific molecules or particles [].

Researchers are actively exploring the use of PVDF-HFP membranes in various separation applications, including:

  • Micronfiltration and ultrafiltration: These processes involve separating larger particles and macromolecules from liquids [].
  • Nanofiltration: This technique allows for the separation of smaller molecules and ions, making it relevant for desalination and wastewater treatment [].
  • Membrane distillation: PVDF-HFP membranes can be used for the separation of water from saline solutions through a vapor transport process [].
, including:

  • Elimination Reactions: It can be synthesized via elimination reactions from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or hydrogen fluoride from 1,1,1-trifluoroethane .
  • Radical Reactions: At elevated temperatures (around 150°C), it can react in the presence of di-tert-butylperoxide to form various products depending on the molar ratios of reactants involved .
  • Polymerization: The compound can polymerize explosively when exposed to heat or certain initiators like alkyl boron compounds .

Synthesis of 1,1-difluoroethene can be achieved through several methods:

  • Elimination from Haloalkanes: The most common method involves the elimination of hydrogen halides from trihaloalkanes.
  • Thermal Decomposition: Heating certain fluorinated compounds can also yield 1,1-difluoroethene.
  • Fluorination Reactions: Direct fluorination of ethylene under controlled conditions may produce the compound .

The primary application of 1,1-difluoroethene is in the production of fluoropolymers such as polyvinylidene fluoride and fluorinated elastomers (FKM). These materials are widely used in industries requiring high-performance polymers with excellent chemical resistance and thermal stability. Additionally, it serves as an intermediate in the synthesis of various fluorinated compounds used in specialty applications .

Studies on the interactions of 1,1-difluoroethene with other chemicals indicate that it can react violently with oxidizers and hydrogen chloride. Its interactions are critical in understanding its behavior in industrial applications and safety protocols. Research has also explored its reaction kinetics with hydroxyl radicals in atmospheric chemistry contexts .

Several compounds share structural similarities with 1,1-difluoroethene. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Characteristics
Vinylidene FluorideC2H2F2C_2H_2F_2Same as 1,1-difluoroethene; used for similar applications.
1,1-DifluoroethaneC2H4F2C_2H_4F_2Less reactive; used as a refrigerant and solvent.
TrichloroethyleneC2HCl3C_2HCl_3Non-fluorinated; used as an industrial solvent; less flammable than difluoroethenes.
PerfluoropropyleneC3F6C_3F_6Fully fluorinated; exhibits different chemical stability and applications in electronics.

The uniqueness of 1,1-difluoroethene lies in its balance between reactivity and utility in producing specialized polymers while maintaining a relatively low environmental impact compared to fully fluorinated compounds.

Wikipedia

Poly(vinylidene fluoride-co-hexafluoropropylene)

General Manufacturing Information

1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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